molecular formula C21H16N2O2S2 B2753743 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide CAS No. 946346-31-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide

Cat. No.: B2753743
CAS No.: 946346-31-2
M. Wt: 392.49
InChI Key: BEFRZIUAKRMHJL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a hydroxyphenyl group and a methylthio-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the methylthio group is added through nucleophilic substitution reactions using methylthiolating agents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzothiazole derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins, affecting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is unique due to its combination of a benzothiazole moiety, hydroxyphenyl group, and methylthio substituent. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is a compound belonging to the benzothiazole family, which has gained attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O2SC_{22}H_{18}N_{2}O_{2}S with a molecular weight of 374.5 g/mol. The compound features a benzothiazole ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H18N2O2SC_{22}H_{18}N_{2}O_{2}S
Molecular Weight374.5 g/mol
Melting PointNot available
Boiling PointNot available

Benzothiazole derivatives, including this compound, exhibit various mechanisms of action:

  • Target Interactions : The compound interacts with several molecular targets such as Akt and amyloid-beta, influencing pathways related to cell proliferation and apoptosis.
  • Enzyme Modulation : It has been shown to affect cytochrome P450 enzymes, which are critical in drug metabolism.
  • Cell Signaling Pathways : The compound modulates the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various microbial strains. For instance:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Inhibitory effects observed against Candida albicans.

Anticancer Activity

This compound has shown promising results in cancer research:

  • Cell Lines Tested : Ovarian cancer cell lines OVCAR-3 and COV318 exhibited IC50 values of 31.5 µM and 43.9 µM respectively .
  • Mechanism : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells through the modulation of critical signaling pathways.

Antioxidant Properties

The compound also displays antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments, which is vital for protecting cells from damage associated with various diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study reported that the compound inhibited bacterial growth in a dose-dependent manner, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : Another investigation focused on its effects on ovarian cancer cells, where it was found to significantly reduce cell viability through apoptosis induction mechanisms .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-26-15-6-4-5-13(11-15)20(25)22-14-9-10-16(18(24)12-14)21-23-17-7-2-3-8-19(17)27-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRZIUAKRMHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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